molecular formula C14H15F3O3SSi B1588858 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate CAS No. 252054-88-9

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

Cat. No.: B1588858
CAS No.: 252054-88-9
M. Wt: 348.41 g/mol
InChI Key: DHFMFICBVHCWGQ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless moisture-sensitive liquid and is the trifluoromethanesulfonate derivative of trimethylsilyl . It is mainly used to activate ketones and aldehydes in organic synthesis .


Synthesis Analysis

The synthesis of TMSOTf involves the reaction of trimethyl silanol with fluoroform sulfonic acid fluoride . The reaction is carried out under dry conditions and the reactants are stirred to ensure a thorough mix . The reaction time is typically between 1 to 10 hours, preferably 4 to 6 hours .


Molecular Structure Analysis

TMSOTf is an organosilicon compound. Its molecular structure consists of a silicon atom bonded to three methyl groups, forming a trimethylsilyl group . This group is then bonded to a trifluoromethanesulfonate, resulting in the overall formula of (CH3)3SiO3SCF3 .


Chemical Reactions Analysis

TMSOTf is quite sensitive towards hydrolysis . It is more electrophilic than trimethylsilyl chloride . Due to its tendency to hydrolyze, TMSOTf is effective for the silylation of alcohols . A common use of TMSOTf is for the preparation of silyl enol ethers . It has also been used in Takahashi Taxol total synthesis and in chemical glycosylation reactions .


Physical and Chemical Properties Analysis

TMSOTf is a colorless liquid with a density of 1.228 g/mL at 25 °C . It has a boiling point of 77 °C/80 mmHg . The refractive index is 1.36 .

Scientific Research Applications

Powerful Acylation Catalyst

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is noted for its role as an effective catalyst in the acylation of alcohols with acid anhydrides. This catalytic process is characterized by its efficiency and versatility, able to acylate a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. This method provides a significant improvement in terms of both speed and cleanliness over traditional methods (Procopiou et al., 1998).

Reactivity and Regioselectivity in Reactions

The compound demonstrates notable reactivity and regioselectivity in reactions with sulfur trioxide, particularly in the sulfonation of allylsilanes and analogous all-carbon alkenes. These reactions have been shown to produce a range of sulfonate esters and other products, with a high degree of control over the product formation (Cerfontain et al., 2010).

Synthesis of Naphthyl Alkyl and Aryl Sulfides

The compound is useful in the synthesis of naphthyl alkyl and aryl sulfides. This synthesis involves the reaction of naphthols with thiols in the presence of trifluoromethanesulfonic acid, yielding good yields of naphthyl alkyl and aryl sulfides (Nakazawa et al., 1989).

Role in Organic Synthesis

It plays a significant role in organic synthesis, including the efficient use in Prins cyclization of acrylyl enol ethers to dihydropyrans, and the synthesis of natural products such as (+)-civet (Sultana et al., 2013).

Isomerization Reactions

This compound has been used to catalyze isomerization reactions, such as the effective isomerization of nucleosides. These reactions have been shown to yield significant products under controlled conditions (Kulikova et al., 2008).

Synthesis of Vinyl Nucleobases

The compound is also utilized in the synthesis of vinyl nucleobases. It acts as a Lewis acid catalyst, transforming reactions to obtain various vinyl nucleobases efficiently and gently (Dalpozzo et al., 2004).

Generation of Reactive Intermediates

It serves as a precursor in generating reactive intermediates, such as in the formation of 1,2-didehydrocorannulene, demonstrating its utility in complex organic syntheses(Sygula et al., 2008).

Catalysis in Ionic Liquid Environments

It is used in catalyzing reactions in ionic liquid environments, offering benefits like recyclability, facile product isolation, and mild reaction conditions. This aspect highlights its potential in green chemistry applications (Anzalone & Mohan, 2005).

Ring Opening Reactions

The compound is effective in promoting ring-opening reactions of oxirane derivatives, demonstrating its versatility in various synthetic transformations (Murata et al., 1982).

Amidoalkylation Catalysis

It has been employed as a catalyst in the amidoalkylation of silylenolethers, leading to the stereocontrolled synthesis of compounds like (+/-)-sedamine and (+/-)-norsedamine (Pilli & Dias, 1991).

Chemoselective Reactions

The compound promotes chemoselective reactions of acyclic acetals in the presence of cyclic acetals, showcasing its specificity in organic synthesis (Kim et al., 1994).

Synthesis of Polymeric Materials

It is used in the synthesis of polymeric materials like poly(1-β-naphthyl-2-phenylacetylene) membranes, contributing to advancements in materials science (Sakaguchi et al., 2002).

Characterization of Silylated Compounds

The compound is integral in the synthesis and characterization of silylated compounds, such as hexaphenyl carbodiphosphorane, providing insights into the properties and applications of these materials (Kuzu et al., 2014).

Mechanism of Action

Target of Action

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate primarily targets carbonyl compounds, such as ketones and aldehydes. These targets play a crucial role in organic synthesis, where they are often activated to form more reactive intermediates. The compound’s ability to activate these carbonyl groups makes it a valuable reagent in various chemical reactions .

Mode of Action

This compound interacts with its targets by acting as a strong electrophile. When it encounters a carbonyl compound, it facilitates the formation of silyl enol ethers by silylating the oxygen atom of the carbonyl group. This interaction increases the reactivity of the carbonyl compound, enabling further chemical transformations .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of silyl enol ethers and other silylated intermediates. These pathways are essential in organic synthesis, particularly in the formation of complex molecules. The compound’s action leads to the generation of highly reactive intermediates that can undergo various downstream reactions, such as nucleophilic additions and substitutions .

Pharmacokinetics

The pharmacokinetics of this compound, in terms of absorption, distribution, metabolism, and excretion (ADME), are primarily influenced by its chemical structure. The compound’s trimethylsilyl group enhances its lipophilicity, facilitating its absorption into organic solvents. Its trifluoromethanesulfonate group, being a strong leaving group, aids in its reactivity and subsequent metabolism. The compound’s stability in various environments impacts its bioavailability and effectiveness in chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of highly reactive silyl enol ethers and other silylated intermediates. These intermediates are crucial for the synthesis of complex organic molecules. The compound’s action results in increased reactivity of carbonyl compounds, enabling efficient and selective chemical transformations .

Action Environment

Environmental factors such as moisture, temperature, and solvent choice significantly influence the action, efficacy, and stability of this compound The compound is highly sensitive to moisture, which can lead to hydrolysis and loss of reactivityThese factors ensure the compound’s stability and effectiveness in organic synthesis .

: Wikipedia

Safety and Hazards

TMSOTf is a flammable and corrosive material . It should be handled with personal protective equipment and kept away from open flames, hot surfaces, and sources of ignition . It should not be allowed to come into contact with the eyes, skin, or clothing . Release to the environment should be avoided .

Future Directions

TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It has also been used in the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid . These applications suggest potential future directions for the use of TMSOTf in organic synthesis.

Properties

IUPAC Name

(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMFICBVHCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454460
Record name 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252054-88-9
Record name 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate in perylene modification?

A1: this compound acts as a dienophile in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene ring system at the bay region. This structural modification is particularly interesting as it can significantly influence the electroluminescent properties of the perylene derivative. []

Q2: Why is bay region functionalization of perylene derivatives important?

A2: Bay region functionalization of perylene derivatives is crucial because it allows for fine-tuning of their photophysical properties. [] The extended π-conjugation resulting from attaching groups to the bay region directly impacts the electronic structure and consequently, the light absorption and emission characteristics of the molecule. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over color and efficiency is critical. []

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